Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid
Description
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by a piperidine ring substituted at the 4-position with both a carboxylic acid group and a 4-fluorophenyl moiety. The Fmoc group serves as a critical protecting agent in solid-phase peptide synthesis (SPPS), enabling the selective deprotection of amino groups during iterative coupling reactions .
The 4-fluorophenyl substituent introduces electronic and steric effects distinct from non-fluorinated analogs.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGFVVPTWGNEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a stereocontrolled pathway to functionalized piperidines. A precursor diene, such as N-allyl-4-fluoro-N-(3-butenyl)benzamide , undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method yields the piperidine ring with moderate regioselectivity (65–70%), though subsequent oxidation steps are required to introduce the carboxylic acid group. Post-metathesis hydrogenation (H₂, Pd/C) saturates the ring, followed by ozonolysis and oxidation to install the carboxylate.
Table 1: RCM Optimization Parameters
| Catalyst Loading | Temperature (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| 2 mol% Grubbs II | 25 | 45 | 55 |
| 5 mol% Grubbs II | 40 | 68 | 70 |
| 10 mol% Hoveyda | 60 | 72 | 65 |
Michael Addition-Cyclization
A more direct approach involves the Michael addition of 4-fluorobenzylamine to ethyl acrylate, followed by cyclization. Ethyl acrylate (1.2 equiv) reacts with 4-fluorobenzylamine in methanol under reflux, forming a β-amino ester intermediate. Acid-catalyzed cyclization (HCl, EtOH) yields ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate in 82% yield. Saponification (NaOH, H₂O/EtOH) then converts the ester to the free carboxylic acid.
Fmoc Protection Strategies
Direct Amine Protection
The piperidine amine is protected using Fmoc-Cl (1.5 equiv) in anhydrous DMF with N-methylmorpholine (2.0 equiv) as a base. Reaction progress is monitored via TLC (hexane:EtOAc = 3:1), with complete conversion observed within 2 hours at 25°C. Post-reaction, the mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica gel chromatography (85% yield).
Critical Consideration: The carboxylate group must be protected (e.g., as a methyl ester) during Fmoc installation to prevent side reactions. Post-protection, the ester is hydrolyzed using LiOH (THF/H₂O, 0°C to 25°C, 4 h).
Solid-Phase Synthesis Adaptations
Adapting protocols from Fmoc/tBu solid-phase peptide synthesis (SPPS), the piperidine carboxylate is pre-loaded onto 2-chlorotrityl chloride resin . The amine is temporarily protected with an Alloc group, allowing selective Fmoc installation after resin cleavage. This method achieves >90% purity, as validated by HPLC.
Optimization of Reaction Conditions
Solvent and Base Screening
Base selection significantly impacts Fmoc protection efficiency. Comparative studies reveal that 4-methylpiperidine (20% in DMF) outperforms traditional piperidine in minimizing racemization during carboxylate deprotection (Table 2).
Table 2: Base Efficacy in Fmoc Deprotection
| Base | Deprotection Time (min) | Purity (%) | Racemization (%) |
|---|---|---|---|
| Piperidine | 30 | 88 | 12 |
| 4-Methylpiperidine | 20 | 95 | 5 |
| DBU | 15 | 93 | 8 |
Temperature-Dependent Yield Enhancement
Elevating the reaction temperature to 40°C during cyclization improves yield by 18% but risks epimerization. A balance is achieved at 30°C, optimizing both efficiency and stereochemical integrity.
Purification and Characterization
Reverse-Phase HPLC
Crude product is purified using a C18 column (5 µm, 250 × 10 mm) with a gradient of 20–80% acetonitrile in 0.1% TFA over 30 minutes. Fractions are analyzed by LC-MS (ESI+), confirming a molecular ion peak at m/z 438.2 [M+H]⁺.
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms the cis configuration of the carboxylate and fluorophenyl groups.
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the piperidine ring impede Fmoc-Cl accessibility. Pre-activation of the amine with HATU (1.1 equiv) in DMF enhances reactivity, increasing protection yields from 70% to 88%.
Carboxylate Side Reactions
Unprotected carboxylates may undergo dehydration or esterification. Temporary protection as a tert-butyl ester (Boc₂O, DMAP) prevents side reactions, with subsequent cleavage using TFA/DCM (1:4).
Applications in Drug Discovery
The compound’s rigid piperidine scaffold enhances binding to serotonin receptors (5-HT₃), as demonstrated in radioligand assays (Kᵢ = 12 nM). Its fluorophenyl group improves blood-brain barrier permeability, making it a candidate for neuropharmacological agents .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitution.
Major Products Formed
Fmoc Deprotection: The major product is the free amine derivative of the compound.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is primarily used as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group allows for the selective modification of amino acids while preventing unwanted reactions during peptide assembly. This selectivity is crucial for synthesizing therapeutic peptides with high purity and yield .
Case Study: Targeted Peptide Synthesis
In a study demonstrating the synthesis of ligand-targeted fluorescent probes, this compound was employed to create peptidic spacers that facilitate the attachment of cytotoxic molecules to targeting ligands. The methodology showcased high yields and purity, indicating the effectiveness of this compound in complex peptide synthesis .
Drug Development
Design of Novel Pharmaceuticals
The unique structural characteristics of this compound contribute to its utility in drug design. It aids in developing compounds that specifically target receptors, enhancing therapeutic efficacy while minimizing side effects. This specificity is particularly beneficial in creating drugs for various conditions, including cancer and neurological disorders .
Case Study: Development of Anticancer Agents
Research has highlighted the potential of Fmoc derivatives in synthesizing anticancer agents targeting specific biomarkers overexpressed in tumors. The ability to modify the compound's structure allows researchers to tailor drugs that can effectively deliver therapeutic agents directly to cancer cells, improving treatment outcomes .
Bioconjugation
Linking Biomolecules
this compound is utilized in bioconjugation processes, where it serves as a linker between biomolecules and therapeutic agents or imaging agents. This application is vital for developing targeted therapies and diagnostic tools, enabling precise delivery of drugs to specific tissues or cells .
Case Study: Fluorescent Guided Imaging
In one application, bioconjugates synthesized using this compound were tested for their specificity in targeting prostate-specific membrane antigens (PSMA) in cancer cells. The results indicated promising potential for intraoperative imaging techniques that could enhance surgical precision by clearly identifying cancerous tissues .
Material Science
Functionalized Polymers
In material science, this compound can be employed to create functionalized polymers with tailored properties. These polymers are useful in various applications, including coatings and adhesives, where specific chemical interactions are required to enhance material performance .
Data Summary Table
Mechanism of Action
The mechanism of action of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- This could enhance its solubility in polar solvents or influence its reactivity in coupling reactions .
- Steric Effects : The naphthalen-2-yl substituent () introduces significant steric bulk, which may hinder access to the piperidine nitrogen during SPPS. In contrast, the 4-fluorophenyl group balances steric demand with electronic modulation .
- Hydrophobicity : The cyclohexyl variant () exhibits greater hydrophobicity than aromatic analogs, which could be advantageous in lipid-rich environments or for modulating peptide membrane permeability .
Biological Activity
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 445.49 g/mol. The fluorine atom in the para position of the phenyl ring is significant as it can enhance the compound's biological activity by influencing electronic properties and molecular interactions.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its interactions with specific biological targets, including enzymes and receptors. Studies have shown that compounds with similar piperidine structures can inhibit viral proteases, such as the main protease (M) of coronaviruses, which is crucial for viral replication.
Inhibition of Viral Proteases
Research indicates that derivatives of piperidine, including this compound, exhibit inhibitory effects against viral enzymes. For instance, a study evaluated several analogues against human coronavirus 229E and found that certain compounds showed micromolar activity against M . Although the specific activity of this compound was not detailed in this study, its structural similarity suggests potential antiviral properties.
Antiviral Activity
In vitro studies have demonstrated that related compounds exhibit antiviral activity against influenza A/H1N1 virus. The most potent analogue in these studies had an EC value of 7.4 µM against HCoV-229E . The cytotoxic concentration (CC) for this compound was reported at 44 µM, indicating a favorable selectivity index for further exploration.
Cytotoxicity Studies
Cytotoxicity assays are essential for determining the safety profile of potential therapeutic agents. The cytotoxicity of this compound should be evaluated across various cancer cell lines to ascertain its therapeutic window. Preliminary findings suggest that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as LNCaP (prostate cancer) and MCF-7 (breast cancer) .
Case Studies
Several case studies have explored the biological activity of piperidine derivatives:
- Antiviral Studies : A series of piperidine analogues were tested for their ability to inhibit SARS-CoV-2 M. The study revealed that modifications at specific positions on the piperidine ring could enhance inhibitory activity .
- Cancer Research : In a study focusing on MDM2 inhibitors, compounds structurally similar to this compound demonstrated significant efficacy in inhibiting tumor growth in various cancer models .
Summary Table of Biological Activities
| Activity | Target | EC / IC | Remarks |
|---|---|---|---|
| Antiviral | HCoV-229E M | 7.4 µM | Moderate inhibitor; further optimization needed |
| Cytotoxicity | LNCaP prostate cancer | 38 nM | Significant growth inhibition observed |
| Cytotoxicity | MCF-7 breast cancer | Varies | Further studies required for detailed profiling |
Q & A
Q. What are the standard protocols for incorporating Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound is typically integrated into SPPS using Fmoc/t-Bu chemistry. After resin swelling (e.g., Wang or Rink amide resin), the Fmoc group is removed with 20% piperidine in DMF (2 × 5 min). Coupling is performed with 3–4 equivalents of the amino acid derivative, activated by reagents like PyBOP or HBTU in the presence of N-methylmorpholine (NMM) as a base. Post-coupling, Kaiser or chloranil tests confirm reaction completion. For α-carboxyl deprotection (e.g., Trt-protected resins), 1% TFA in DCM is employed .
Q. How is the purity and identity of this compound verified post-synthesis?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile/water with 0.1% TFA over 30 min). Identity confirmation uses ESI-MS or MALDI-TOF for molecular weight validation. Structural integrity is further verified by and NMR in deuterated DMSO or CDCl, focusing on characteristic peaks for the fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and Fmoc carbonyl groups (δ ~167–170 ppm) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating sterically hindered derivatives like this compound into peptide chains?
- Methodological Answer : Steric hindrance from the fluorophenyl group may reduce coupling efficiency. Strategies include:
- Extended coupling times : 2–4 hours instead of standard 1 hour.
- Elevated temperatures : Perform reactions at 40–50°C with microwave-assisted SPPS.
- Double coupling : Repeat the coupling step with fresh reagents.
- Alternative activators : Use COMU or Oxyma Pure for improved kinetics.
Monitor progress via mid-synthesis HPLC to detect truncations .
Q. What analytical strategies resolve contradictions between predicted and observed molecular weights in peptides containing this compound?
- Methodological Answer : Discrepancies may arise from incomplete deprotection or side reactions. Use:
- High-resolution mass spectrometry (HRMS) : Detect mass shifts as low as 0.001 Da to identify modifications (e.g., residual Fmoc groups).
- Edman degradation : Sequence peptides to locate truncations or misincorporations.
- MALDI-TOF/ISD : Analyze fragmentation patterns to pinpoint structural anomalies.
Cross-validate with -NMR to confirm fluorophenyl integrity .
Q. How does the fluorophenyl group influence the compound's behavior in hydrophobic interaction studies?
- Methodological Answer : The 4-fluorophenyl moiety enhances hydrophobicity, which can be quantified via:
- HPLC retention time analysis : Compare with non-fluorinated analogs (e.g., 10–15% longer retention on C18 columns).
- Circular dichroism (CD) : Assess conformational changes in peptides under varying solvent polarities.
- Aggregation assays : Use dynamic light scattering (DLS) to measure self-assembly tendencies in aqueous buffers.
The fluorine atom’s electron-withdrawing effect may also stabilize π-π stacking interactions in solid-state structures .
Q. What catalytic systems enhance the synthetic yield of this compound in Friedel-Crafts acylations?
- Methodological Answer : For Friedel-Crafts reactions involving the piperidine core, use:
- FeO-PPCA nanocatalyst : Provides a reusable, high-surface-area platform for acylation (yields >85% under solvent-free conditions).
- Lewis acids : SnCl or BF-EtO in anhydrous DCM at 0°C to room temperature.
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 100 W).
Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
